Pyridone 6

Catalog No.
S540721
CAS No.
457081-03-7
M.F
C18H16FN3O
M. Wt
309.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridone 6

CAS Number

457081-03-7

Product Name

Pyridone 6

IUPAC Name

4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

InChI

InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22)

InChI Key

VNDWQCSOSCCWIP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Pyridone 6; Pyridone-6; Pyridone6; CMP 6; JAK Inhibitor I; Janus-Associated Kinase Inhibitor I.

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O

The exact mass of the compound Pyridone 6 is 309.1277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyridone 6, also known as GW788388, is a potent, orally active, and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5 (IC50 = 18 nM). It functions as an ATP-competitive inhibitor, blocking the canonical TGF-β/Smad signaling pathway, which is a critical mediator in research areas such as fibrosis, cancer cell biology, and developmental processes. Its established role in preventing TGF-β-induced epithelial-mesenchymal transition (EMT) and fibrogenesis makes it a key tool for studies targeting these mechanisms.

While other TGF-β pathway inhibitors like SB-431542 are commercially available, they are not functionally interchangeable with Pyridone 6 (GW788388). Critical differences in biochemical potency, cellular activity, and especially pharmacokinetic profiles directly impact experimental design and outcomes. For instance, Pyridone 6 was developed specifically to improve upon the pharmacokinetic profile of earlier inhibitors, offering a significantly longer half-life suitable for in vivo studies. Substituting this compound with a close analog without considering these evidence-based differences can lead to failed animal studies, inconsistent cellular responses, and misinterpreted data, making careful, compound-specific procurement essential.

Superior In-Vivo Suitability: Enhanced Pharmacokinetic Profile vs. SB-431542

Pyridone 6 (GW788388) was specifically developed to possess a much-improved pharmacokinetic profile compared to the common benchmark inhibitor, SB-431542. In rats, Pyridone 6 demonstrates a half-life of over 2 hours and is orally active, enabling effective systemic administration via oral gavage. This contrasts sharply with SB-431542, which has a reported half-life of approximately 28.5 minutes and is typically restricted to intraperitoneal (IP) injection for in vivo use due to its less favorable pharmacokinetic properties.

Evidence DimensionPharmacokinetic Half-Life (rat)
Target Compound DataPyridone 6 (GW788388): > 2 hours
Comparator Or BaselineSB-431542: ~28.5 minutes
Quantified Difference>4-fold longer half-life
ConditionsIn vivo pharmacokinetic studies in rats.

This enables less invasive, more translationally relevant oral dosing regimens for chronic in vivo studies, a critical procurement factor for animal research in fibrosis or oncology.

Higher Biochemical Potency for ALK5 Inhibition vs. Benchmark SB-431542

In cell-free enzymatic assays, Pyridone 6 (GW788388) demonstrates significantly higher potency against the TGF-β type I receptor kinase (ALK5) compared to the widely used substitute SB-431542. Pyridone 6 inhibits ALK5 with an IC50 of 18 nM. In a comparable assay format, SB-431542 inhibits ALK5 with an IC50 of 94 nM.

Evidence DimensionALK5 Enzymatic Inhibition (IC50)
Target Compound DataPyridone 6 (GW788388): 18 nM
Comparator Or BaselineSB-431542: 94 nM
Quantified Difference5.2-fold more potent
ConditionsCell-free ALK5 kinase activity assays.

Higher biochemical potency allows for use at lower concentrations to achieve target inhibition, reducing the risk of off-target effects and providing a wider therapeutic window in experiments.

Demonstrated Solubility in DMSO for Simplified Stock Preparation

Pyridone 6 exhibits reliable solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent for creating high-concentration stock solutions. Technical datasheets report solubility of approximately 12-15 mg/mL in DMSO. This practical property facilitates straightforward and reproducible preparation of stock solutions for dilution into aqueous media for cell culture experiments or formulation for in vivo studies.

Evidence DimensionSolubility in DMSO
Target Compound Data~12-15 mg/mL (~38-48 mM)
Comparator Or BaselineGeneral baseline for small molecules, where poor solubility can be a common handling issue.
Quantified DifferenceN/A (High solubility is a key processability feature)
ConditionsStandard laboratory conditions.

Reliable solubility simplifies laboratory workflows, reduces material waste from precipitation, and ensures accurate, reproducible dosing in both in vitro and in vivo applications.

In Vivo Models Requiring Oral Administration

The favorable pharmacokinetic profile and demonstrated oral activity of Pyridone 6 make it the appropriate choice for chronic in vivo studies, such as models of diabetic nephropathy, cardiac dysfunction, or other fibrotic diseases where repeated, systemic dosing is required.

High-Potency Cellular Assays of TGF-β/Smad Signaling

Due to its high biochemical potency against ALK5, Pyridone 6 is well-suited for cell-based experiments requiring maximal target inhibition at low nanomolar concentrations. This is critical for studies of epithelial-mesenchymal transition (EMT), Smad2/3 phosphorylation, or TGF-β-mediated gene expression, where minimizing off-target kinase effects is paramount for data integrity.

Studies Investigating Mechanisms of Organ Fibrosis

Pyridone 6 has been validated in multiple preclinical models of renal and cardiac fibrosis, where it effectively reduces collagen deposition and attenuates disease progression. Its proven efficacy makes it a reliable tool for researchers investigating the molecular drivers of fibrosis and testing anti-fibrotic therapeutic strategies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

309.12774030 Da

Monoisotopic Mass

309.12774030 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LDX3F0CCST

Other CAS

457081-03-7

Wikipedia

2-(1,1-DIMETHYLETHYL)9-FLUORO-3,6-DIHYDRO-7H-BENZ[H]-IMIDAZ[4,5-F]ISOQUINOLIN-7-ONE

Dates

Last modified: 08-15-2023
1: Nakagawa R, Yoshida H, Asakawa M, Tamiya T, Inoue N, Morita R, Inoue H, Nakao
2: Matsunaga Y, Inoue H, Fukuyama S, Yoshida H, Moriwaki A, Matsumoto T,
3: Kwak HB, Kim HS, Lee MS, Kim KJ, Choi EY, Choi MK, Kim JJ, Cho HJ, Kim JW, Bae
4: Pedranzini L, Dechow T, Berishaj M, Comenzo R, Zhou P, Azare J, Bornmann W,

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